molecular formula C6H7Br2N3OS B6172218 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide CAS No. 872093-67-9

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide

Cat. No.: B6172218
CAS No.: 872093-67-9
M. Wt: 329
InChI Key:
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Description

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of S-alkylated derivatives of 2-thiouracils with substituted phenacyl halides. The reaction conditions often include the use of solvents like ethanol and catalysts such as vanadium oxide loaded on fluorapatite . The reaction proceeds through an intramolecular cyclization mechanism, leading to the formation of the thiazolo[3,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound is known to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. This inhibition leads to the death of bacterial cells, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

872093-67-9

Molecular Formula

C6H7Br2N3OS

Molecular Weight

329

Purity

95

Origin of Product

United States

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